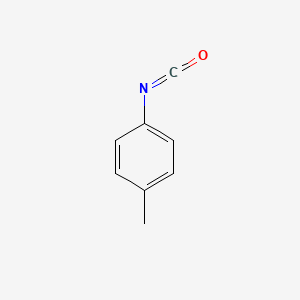

p-Tolyl isocyanate

描述

属性

IUPAC Name |

1-isocyanato-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYGFNQQGAQEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060755 | |

| Record name | p-Tolyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-58-2 | |

| Record name | 4-Methylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tolyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isocyanato-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Tolyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTR9S4N53V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of p-Tolyl Isocyanate from p-Toluidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing p-tolyl isocyanate from p-toluidine. The document details experimental protocols, presents quantitative data in a comparative format, and illustrates the underlying reaction mechanisms and experimental workflows. The information is curated for professionals in chemical research and drug development, focusing on practical application and understanding of the synthetic pathways.

Introduction

This compound is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polyurethanes. Its synthesis from p-toluidine is a fundamental transformation in organic chemistry. The primary methods involve the use of phosgene and its derivatives, such as diphosgene and triphosgene. Due to the high toxicity of phosgene gas, solid and liquid alternatives like triphosgene and diphosgene are often preferred for laboratory-scale synthesis due to their ease of handling.[1] Phosgene-free routes are also being explored as safer and more environmentally benign alternatives.[2][3]

This guide will focus on the most common and well-documented methods: the use of phosgene, diphosgene, and triphosgene.

Core Synthetic Methodologies

The conversion of p-toluidine to this compound is typically achieved through phosgenation, where the amino group of p-toluidine reacts with a phosgene equivalent. This process involves the formation of an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the isocyanate.

Synthesis using Triphosgene

Triphosgene, a solid and therefore safer alternative to gaseous phosgene, is a common reagent for this transformation.[4] The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl produced.

Experimental Protocol:

A general procedure involves the dropwise addition of a solution of p-toluidine in a solvent like chloroform or dichloromethane to a solution of triphosgene in the same solvent, often under cooling in an ice bath.[5] Following the addition, the reaction mixture is stirred at room temperature and then refluxed until the solution becomes clear. The solvent is then removed by evaporation, and the product is purified by distillation under reduced pressure.[5][6]

Quantitative Data Summary:

| Reagent/Parameter | Method A[5] | Method B[6] |

| p-Toluidine | Aromatic amines | 20 mmol |

| Triphosgene | Bis(trichloromethyl) carbonate | 22 mmol |

| Solvent | Chloroform | Dichloromethane (10 mL) |

| Base | - | Triethylamine (6 mL) |

| Temperature | Ice bath, then reflux | -35°C, then room temp. |

| Reaction Time | 1-8 h at room temp. | 30 min, then 2 h |

| Yield | 90% | 61% |

| ¹H NMR (CDCl₃) | - | δ 7.09 (d, J = 8.0 Hz, 2H), 7.96 (d, J = 8.0 Hz, 2H), 2.31 (s, 3H) |

| ¹³C NMR (CDCl₃) | - | δ 135.6, 130.8, 130.2, 124.6, 21.0 |

Reaction Mechanism:

The reaction of p-toluidine with triphosgene proceeds through the in-situ generation of phosgene. Triphosgene decomposes in the presence of a base or upon heating to form three molecules of phosgene. Each molecule of phosgene then reacts with p-toluidine. The amine attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of p-tolylcarbamoyl chloride. Subsequent elimination of HCl, facilitated by a base or heat, yields this compound.

Caption: Reaction mechanism of p-toluidine with triphosgene.

Synthesis using Diphosgene

Diphosgene, a liquid, is another convenient substitute for phosgene. It is considered to be as toxic as phosgene and should be handled with extreme care.[1] Diphosgene can be thought of as a source of two equivalents of phosgene.[1]

Experimental Protocol:

The experimental setup for using diphosgene is similar to that for triphosgene. A solution of p-toluidine is added to a solution of diphosgene in an inert solvent, typically in the presence of a base. The reaction is often performed at low temperatures initially and then allowed to warm to room temperature or heated to complete the reaction. Work-up and purification are analogous to the triphosgene method.

Reaction Mechanism:

Diphosgene decomposes to two molecules of phosgene, which then react with p-toluidine in the same manner as described for the triphosgene route.

Caption: Reaction mechanism of p-toluidine with diphosgene.

Synthesis using Phosgene

The direct use of phosgene gas is the traditional industrial method for isocyanate synthesis.[4] It is highly efficient but requires specialized equipment and stringent safety precautions due to the extreme toxicity of phosgene.

Experimental Protocol (Adapted from a similar synthesis):

A solution of p-toluidine in a dry, inert solvent such as ethyl acetate is added slowly to a solution of excess phosgene in the same solvent at room temperature.[7] A steady stream of phosgene is maintained throughout the addition to ensure an excess.[7] The reaction mixture is then heated to facilitate the dissolution of any precipitated hydrochloride salt and to drive the reaction to completion.[7] After the reaction, the solvent and excess phosgene are removed by distillation. The crude product is then purified, typically by vacuum distillation.[7]

Quantitative Data Summary (for a related reaction):

| Reagent/Parameter | Value[7] |

| Starting Amine | p-Nitroaniline (1.09 moles) |

| Phosgene | Excess |

| Solvent | Dry Ethyl Acetate |

| Temperature | Room temperature, then gentle boiling |

| Yield | 85-95% |

Reaction Mechanism:

The mechanism is the same as the fundamental pathway shown for triphosgene and diphosgene, where p-toluidine reacts directly with phosgene to form p-tolylcarbamoyl chloride, which then eliminates HCl to give the final product.

Phosgene-Free Synthesis

Phosgene-free routes to isocyanates are of great interest to avoid the hazards associated with phosgene and its derivatives. One common approach is the thermal decomposition of carbamates, which can be synthesized from amines and reagents like dimethyl carbonate or urea.[2][3]

Experimental Protocol (General Concept):

A phosgene-free synthesis could involve the reaction of p-toluidine with dimethyl carbonate in the presence of a suitable catalyst to form methyl N-(p-tolyl)carbamate. This carbamate is then subjected to thermal decomposition (thermolysis) at elevated temperatures, often under reduced pressure, to yield this compound and methanol.[3]

Note: Detailed experimental protocols and quantitative data for the phosgene-free synthesis of this compound from p-toluidine were not specifically detailed in the initial search results, as these methods are more complex and varied.

Experimental Workflow

The general workflow for the synthesis of this compound using phosgene or its equivalents is outlined below.

References

- 1. Diphosgene - Wikipedia [en.wikipedia.org]

- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to p-Tolyl Isocyanate for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, reactivity, and applications of p-Tolyl Isocyanate in scientific research and pharmaceutical development.

Core Identification and Properties

This compound, also known as 4-methylphenyl isocyanate, is an organic compound that serves as a valuable reagent and intermediate in various chemical syntheses.[1][2] Its core structure consists of a benzene ring substituted with a methyl group and an isocyanate functional group at the para position.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 622-58-2[1][3][4][5] |

| Molecular Formula | C₈H₇NO[1][3][4] |

| Molecular Weight | 133.15 g/mol [1][3][4] |

| Linear Formula | CH₃C₆H₄NCO[5] |

| InChI Key | MGYGFNQQGAQEON-UHFFFAOYSA-N[5] |

| EC Number | 210-743-4[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear, slightly brown liquid or white to light brown solid[2][6] |

| Boiling Point | 70-72 °C at 10 mmHg[4] |

| Melting Point | 29-35 °C[6] |

| Density | 1.056 g/mL at 25 °C[4][5] |

| Refractive Index (n20/D) | 1.531[5] |

| Flash Point | 66 °C (150.8 °F) - closed cup[5] |

| Storage Temperature | 2-8°C[5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of an aromatic amine with a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene).

Experimental Protocol: Synthesis from p-Toluidine and Triphosgene

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

p-Toluidine

-

Bis(trichloromethyl) carbonate (triphosgene)

-

Chloroform (CHCl₃)

-

Ice bath

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

A solution of bis(trichloromethyl) carbonate in chloroform is prepared in a reaction flask and cooled in an ice bath.

-

A solution of p-toluidine in chloroform is added dropwise to the cooled triphosgene solution.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a period of 1 to 8 hours.

-

The mixture is then heated to reflux until the solution becomes clear.

-

The solvent is removed by evaporation under atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product.[1]

Reactivity and Applications

The isocyanate group (-N=C=O) in this compound is highly electrophilic and readily reacts with nucleophiles. This reactivity is the basis for its wide range of applications in organic synthesis and materials science.

Reactivity with Nucleophiles

This compound reacts with a variety of nucleophiles, including alcohols, amines, thiols, and water, to form urethanes, ureas, thiocarbamates, and unstable carbamic acids (which can decompose to the corresponding amine), respectively.[7]

Applications in Drug Development and Research

-

Derivatizing Agent: this compound is utilized as a derivatizing agent for polar compounds containing hydroxyl (-OH) and/or thiol (-SH) functional groups. This is particularly useful in analytical chemistry, for instance, to improve the gas chromatography-mass spectrometry (GC-MS) analysis of such compounds.[8] The derivatization enhances the volatility and thermal stability of the analytes.[7]

-

Synthesis of Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various agrochemicals, such as the herbicides diuron and propanil, and potentially in the synthesis of pharmaceutical compounds.[6]

-

Bioconjugation and Immunoassays: this compound can react with proteins, such as human serum albumin, to form antigens. These antigens are instrumental in the development of immunoassays, for example, to detect IgE antibodies in individuals with hypersensitivity to diisocyanates.[2]

-

Polymer Chemistry: It is used in the synthesis of polyurethanes and polyisocyanurates, where the isocyanate group reacts with polyols.[9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | A strong, characteristic absorption band for the isocyanate (-N=C=O) group is observed around 2270 cm⁻¹.[9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra are available and provide detailed structural information.[10][11][12] |

| Mass Spectrometry (MS) | Mass spectra, often obtained through GC-MS, are available for molecular weight determination and fragmentation analysis.[10] |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard Information for this compound

| Hazard Classification | GHS Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][13] |

| Skin Corrosion/Irritation | Causes skin irritation.[4] |

| Eye Damage/Irritation | Causes serious eye irritation.[4] |

| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[4][13] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[4][13] |

Handling and Storage Recommendations

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[3][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and lab coat.[3][4] In case of inadequate ventilation, respiratory protection should be worn.[4]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][4] It should be stored away from incompatible materials such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[14]

-

Spills: In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[3] Ensure the area is well-ventilated.

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste should be handled by a licensed disposal company.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 622-58-2 [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. upchemusa.com [upchemusa.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00124E [pubs.rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(622-58-2) IR Spectrum [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound 99 622-58-2 [sigmaaldrich.com]

- 14. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Infrared Spectroscopy of the p-Tolyl Isocyanate NCO Group

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the infrared (IR) spectroscopic signature of the isocyanate (NCO) functional group in p-Tolyl isocyanate. Characterization of the NCO group is critical in various applications, including polymer synthesis, reaction monitoring, and quality control. Infrared spectroscopy offers a rapid, non-destructive, and highly specific method for identifying and quantifying this reactive moiety. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for spectral acquisition, and presents a logical workflow for the analysis.

Core Principles of NCO Group Infrared Absorption

The isocyanate group (–N=C=O) possesses distinct vibrational modes that give rise to a strong and unambiguous absorption band in the mid-infrared region. The most prominent of these is the asymmetric stretching vibration (νasym) of the C=N=O bond system. This mode involves the out-of-phase stretching of the N=C and C=O bonds. Due to the large change in dipole moment during this vibration, the resulting absorption band is exceptionally intense, making it an excellent marker for the presence of the isocyanate group.[1] This peak typically appears in a region of the spectrum where few other functional groups absorb, minimizing interference.[1]

Quantitative Spectroscopic Data

The asymmetric stretching frequency of the NCO group is consistently observed in a narrow range of the infrared spectrum. For this compound and related aromatic isocyanates, this characteristic peak is found between 2270 and 2280 cm⁻¹. The precise position can be influenced by the sample state (e.g., neat liquid, solution) and the specific instrumentation used.

The table below summarizes the reported vibrational frequencies for the NCO asymmetric stretch in this compound and comparable compounds.

| Compound | Functional Group | Vibrational Mode | Reported Frequency (cm⁻¹) | Source(s) |

| This compound | Isocyanate (NCO) | Asymmetric Stretch (νasym) | 2280 | [2][3] |

| This compound | Isocyanate (NCO) | Asymmetric Stretch (νasym) | ~2270 (from spectrum) | [4] |

| Methylene Diphenyl Diisocyanate (MDI) | Isocyanate (NCO) | Asymmetric Stretch (νasym) | ~2270 | [5] |

| Polyurethane Prepolymer | Isocyanate (NCO) | Asymmetric Stretch (νasym) | 2273 | [6] |

Experimental Protocols for Infrared Spectroscopy

The acquisition of a high-quality infrared spectrum of this compound, which is a liquid at room temperature, can be accomplished using several standard techniques. The two most common and effective methods are Attenuated Total Reflectance (ATR) and transmission spectroscopy of a neat liquid film.

ATR-FTIR is a highly convenient method that requires minimal sample preparation.[7][8] It is ideal for analyzing neat liquids and solids directly.

3.1.1. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a diamond or zinc selenide (ZnSe) crystal

-

This compound sample

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes (e.g., Kimwipes)

3.1.2. Detailed Procedure

-

Instrument Setup: Power on the FTIR spectrometer and allow the source and detector to stabilize.

-

ATR Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe the crystal surface gently with a lint-free wipe dampened with isopropanol or acetone, followed by a dry wipe.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum.[9] This spectrum of the ambient air and the crystal will be automatically subtracted from the sample spectrum, removing contributions from atmospheric CO₂ and water vapor. Typical parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.[5]

-

Sample Application: Using a pipette, place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.

-

Sample Spectrum Acquisition: Collect the infrared spectrum of the sample using the same parameters as the background scan.

-

Data Analysis: The resulting spectrum should display a very strong, sharp absorption peak in the 2270–2280 cm⁻¹ region, corresponding to the NCO asymmetric stretch.

-

Post-Analysis Cleaning: After the measurement is complete, thoroughly clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

This traditional method involves creating a thin film of the liquid sample between two IR-transparent salt plates.[10][11]

3.2.1. Instrumentation and Materials

-

FTIR Spectrometer

-

Two IR-transparent salt plates (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr))

-

Sample holder for salt plates

-

This compound sample

-

Pipette or dropper

-

Solvent for cleaning (e.g., dry acetone or methylene chloride)

-

Lint-free wipes

-

Desiccator for storing salt plates

3.2.2. Detailed Procedure

-

Plate Preparation: Handle the salt plates only by their edges to avoid transferring moisture from your fingers. If necessary, clean the plates by rinsing with a dry solvent (e.g., acetone) and gently wiping with a lint-free tissue.[10] Store the plates in a desiccator when not in use.

-

Background Spectrum Acquisition: Place the empty sample holder in the spectrometer's beam path and collect a background spectrum to account for atmospheric absorptions.

-

Sample Application: Place one salt plate on a clean, dry surface. Using a pipette, add one to two drops of this compound to the center of the plate.[11]

-

Creating the Film: Place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film without air bubbles.[10][12]

-

Sample Spectrum Acquisition: Carefully place the "sandwich" of salt plates into the sample holder and insert it into the spectrometer. Collect the sample spectrum using parameters similar to those for ATR (4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).

-

Data Analysis: Interpret the resulting spectrum, focusing on the characteristic intense NCO peak between 2270–2280 cm⁻¹.

-

Post-Analysis Cleaning: Disassemble the plates, rinse them thoroughly with a suitable dry solvent, and wipe them dry. Return the clean plates to the desiccator.

Logical Workflow and Visualization

The process of analyzing the NCO group in this compound via FTIR spectroscopy follows a clear and logical progression. This workflow ensures reproducible and accurate results, from sample handling to final data interpretation.

Caption: Experimental workflow for FTIR analysis of this compound.

References

- 1. theory of infrared spectroscopy characteristic wavenumbers organic functional groups vibrational modes rocking scissoring stretching twisting wagging vibrations Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound(622-58-2) IR Spectrum [m.chemicalbook.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. mt.com [mt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

- 12. m.youtube.com [m.youtube.com]

The Reaction of p-Tolyl Isocyanate with Primary Alcohols: A Mechanistic Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the reaction mechanism between p-tolyl isocyanate and primary alcohols, a fundamental process in urethane chemistry with significant applications in pharmaceutical and polymer sciences. The document outlines the core reaction pathways, presents quantitative kinetic and thermodynamic data, details experimental methodologies, and provides visual representations of the mechanisms.

Core Reaction Mechanism: Urethane Formation

The reaction of an isocyanate with an alcohol results in the formation of a urethane linkage. The fundamental mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, yielding the stable urethane product.

The reactivity of the isocyanate is influenced by the electronic nature of its substituents. Electron-donating groups, such as the p-methyl group in this compound, may slightly decrease the electrophilicity of the isocyanate carbon compared to phenyl isocyanate, while electron-withdrawing groups enhance reactivity.

The reaction is generally considered second-order, being first-order with respect to both the isocyanate and the alcohol. However, the mechanism can be more complex, with evidence suggesting catalysis by excess alcohol or the urethane product (autocatalysis).

Uncatalyzed Reaction

In the absence of a catalyst and at stoichiometric concentrations, the reaction proceeds through a direct nucleophilic addition. The alcohol attacks the carbonyl carbon of the isocyanate, forming a zwitterionic intermediate which then rearranges to the final urethane product.

Alcohol-Catalyzed Mechanism

When the alcohol is present in excess, it can act as a catalyst. A proposed mechanism involves the formation of a hydrogen-bonded alcohol associate, which then reacts with the isocyanate.[1][2] This pre-association of alcohol molecules facilitates the proton transfer step and lowers the activation energy of the reaction.[1] Theoretical calculations have shown that the energy barrier for the reaction is substantially lower when one or two additional alcohol molecules are involved in the transition state.[1]

Isocyanate-Catalyzed Mechanism

In the presence of excess isocyanate, a different catalytic pathway has been proposed. This mechanism involves the formation of an allophanate intermediate from the reaction of the initially formed urethane with another isocyanate molecule.[1][2][3][4] This allophanate can then decompose to yield two urethane molecules. A proposed two-step mechanism suggests the formation of an allophanate intermediate via a six-centered transition state.[1][3][4]

Quantitative Data

Kinetic Data

The activation energies for the reaction of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol.[1] The specific values depend on the solvent and the ratio of reactants.[1] For the reaction of phenyl isocyanate with 1-propanol, which serves as a good model for this compound, the following activation energies have been determined experimentally.[1][2][3][4]

| Condition | Reactants | Solvent | Activation Energy (Ea) [kJ/mol] | Reference |

| Stoichiometric | Phenyl isocyanate + 1-propanol | THF | Higher than excess conditions | [1] |

| Alcohol Excess | Phenyl isocyanate + 1-propanol | THF | Lower than stoichiometric | [1] |

| Isocyanate Excess | Phenyl isocyanate + 1-propanol | THF | Lower than stoichiometric | [1] |

Theoretical calculations for the reaction of phenyl isocyanate with 1-propanol in a THF model provide the following reaction barriers:

| Condition | Proposed Intermediate/TS | Reaction Barrier [kJ/mol] | Reference |

| Isocyanate Excess | Six-centered transition state to allophanate | 62.6 | [1][3][4] |

| Isocyanate Excess | Allophanate to urethane | 49.0 | [1][3][4] |

Thermochemical Data

The heats of reaction for various tolyl isocyanates with butyl alcohols have been measured at 25°C. These values provide insight into the thermodynamics of the urethane formation.

| Isocyanate | Alcohol | Heat of Reaction (ΔH) [kcal/mol] |

| This compound | n-Butyl alcohol | -23.15 ± 0.20 |

| This compound | iso-Butyl alcohol | -23.33 ± 0.20 |

| This compound | sec-Butyl alcohol | -21.46 ± 0.30 |

| m-Tolyl isocyanate | n-Butyl alcohol | -23.47 ± 0.20 |

| m-Tolyl isocyanate | iso-Butyl alcohol | -23.47 ± 0.20 |

| m-Tolyl isocyanate | sec-Butyl alcohol | -22.18 ± 0.20 |

| o-Tolyl isocyanate | n-Butyl alcohol | -23.09 ± 0.20 |

| o-Tolyl isocyanate | iso-Butyl alcohol | -23.11 ± 0.20 |

| o-Tolyl isocyanate | sec-Butyl alcohol | -20.67 ± 0.30 |

Experimental Protocols

General Kinetic Experiment

The following is a general procedure for monitoring the reaction kinetics of an isocyanate with an alcohol.

Materials:

-

This compound (purified by vacuum distillation)[5]

-

Primary alcohol (dried over a suitable agent like calcium oxide and distilled)[5]

-

Anhydrous solvent (e.g., THF, diethyl ether, toluene)

-

Quenching agent (e.g., n-butylamine, dibutylamine)

-

Standard for analytical method

Procedure:

-

Preparation of Solutions: Prepare stock solutions of this compound and the primary alcohol in the chosen anhydrous solvent in volumetric flasks. For example, 2.0 M solutions for stoichiometric runs or adjusted concentrations for excess-reactant studies (e.g., 4.0 M isocyanate and 0.2 M alcohol).[1]

-

Reaction Initiation: Pipette equal volumes of the pre-thermostated reactant solutions into a pre-thermostated reaction vial and cap it.[1]

-

Sampling and Quenching: At various time intervals, withdraw a small, precise volume of the reaction mixture (e.g., 10 µL) and immediately add it to a solution containing a quenching agent (e.g., 990 µL of acetonitrile with 30 µL of n-butylamine).[1] The amine rapidly reacts with the remaining isocyanate to form a stable urea derivative, effectively stopping the reaction.

-

Analysis: Analyze the quenched samples to determine the concentration of the remaining isocyanate or the formed urethane.

-

HPLC Analysis: The concentration of the urethane product can be monitored by reverse-phase HPLC.

-

Titration Method: The unreacted isocyanate can be quantified by reacting it with an excess of a standard solution of an amine (e.g., dibutylamine) and then back-titrating the excess amine with a standard acid solution (e.g., HCl).[6]

-

Data Analysis: The rate constants can be determined by plotting the appropriate function of concentration versus time. For a second-order reaction, a plot of 1/[reactant] versus time will be linear. For pseudo-first-order conditions (with one reactant in large excess), a plot of ln[reactant] versus time will be linear.

Thermochemical Measurement

The heat of reaction can be determined using a differential calorimeter.

Procedure:

-

A known amount of the primary alcohol is placed in the calorimeter cell.

-

A sealed ampoule containing a known weight of this compound is placed in the alcohol.

-

Once thermal equilibrium is reached, the ampoule is broken, initiating the reaction.

-

The heat evolved is measured by the calorimeter.

-

A correction is made for the heat of solution of the urethane product in the alcohol.[5]

Conclusion

The reaction of this compound with primary alcohols is a well-studied process that is fundamental to the synthesis of polyurethanes and other carbamate-containing molecules. The reaction mechanism is more intricate than a simple bimolecular addition, with significant catalytic contributions from both excess alcohol and isocyanate. The reaction kinetics and thermodynamics are influenced by the stoichiometry of the reactants, the solvent, and the specific structure of the alcohol. The experimental protocols outlined provide a robust framework for further investigation and optimization of this important reaction.

References

- 1. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermochemical Data of p-Tolyl Isocyanate Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for reactions involving p-Tolyl isocyanate. The document focuses on presenting quantitative data in a structured format, detailing the experimental protocols for key cited experiments, and visualizing relevant reaction pathways. This information is crucial for understanding the energetic properties of this compound reactions, which is essential for process development, safety assessments, and computational modeling in various research and development settings.

Quantitative Thermochemical Data

The thermochemical data for the reactions of this compound are summarized below. The primary experimental data available focuses on the heat of reaction for the formation of urethanes from this compound and various alcohols.

Enthalpy of Formation

The heat of formation for tolyl isocyanates has been estimated based on bond energy considerations.

| Compound | State | ΔHf° (kcal/mol) |

| Tolyl Isocyanate | Liquid | -5.3 |

Table 1: Estimated Standard Enthalpy of Formation at 25°C. Data sourced from Lovering, E. G., & Laidler, K. J. (1962). Thermochemical studies of some alcohol–isocyanate reactions. Canadian Journal of Chemistry, 40(1), 26-30.[1]

Enthalpy of Reaction for Urethane Formation

The heats of reaction for this compound with a series of butyl alcohols were determined experimentally at 25°C. These reactions are exothermic, releasing a significant amount of heat.

| Reactants | Product | ΔHr° (kcal/mol) |

| This compound + n-Butyl alcohol | N-(p-Tolyl) n-butyl urethane | -24.18 ± 0.05 |

| This compound + Isobutyl alcohol | N-(p-Tolyl) isobutyl urethane | -23.86 ± 0.05 |

| This compound + sec-Butyl alcohol | N-(p-Tolyl) sec-butyl urethane | -22.39 ± 0.05 |

Table 2: Standard Enthalpy of Reaction for the formation of urethanes at 25°C. Data sourced from Lovering, E. G., & Laidler, K. J. (1962). Thermochemical studies of some alcohol–isocyanate reactions. Canadian Journal of Chemistry, 40(1), 26-30.[1]

Experimental Protocols

The experimental determination of the thermochemical data presented above was primarily achieved through reaction calorimetry. While the original publication provides a concise description of the methodology, this section outlines a more detailed, representative protocol for such measurements based on the cited literature and general principles of reaction calorimetry.

Determination of the Heat of Reaction using Differential Calorimetry

Objective: To measure the heat evolved during the reaction of this compound with an alcohol.

Apparatus:

-

A differential calorimeter of the Tian-Calvet type is the instrument specified in the key study.[1] This type of calorimeter measures the heat flow between the reaction cell and a reference cell, providing high sensitivity.

-

Reaction vessels and calibration equipment.

-

Syringes for the precise injection of reactants.

Materials:

-

This compound (purified, e.g., by distillation).

-

Anhydrous alcohol (e.g., n-butyl alcohol, isobutyl alcohol, sec-butyl alcohol).

-

Inert solvent (if required for dilution, though the cited experiments were conducted in an excess of the alcohol).

Procedure:

-

Calorimeter Preparation and Calibration:

-

The calorimeter is assembled according to the manufacturer's instructions and allowed to reach thermal equilibrium at the desired temperature (e.g., 25°C).

-

The instrument is calibrated electrically. A known amount of heat is generated in the reaction cell by passing a current through a heating resistor, and the resulting signal is recorded. This allows for the conversion of the experimental signal (e.g., in microvolts) to units of heat (e.g., calories or joules).

-

-

Sample Preparation:

-

A known volume (e.g., 10 ml) of the anhydrous alcohol is placed into the reaction cell of the calorimeter.[1]

-

A precise amount of this compound is weighed into a sealed, fragile ampoule or a syringe for later injection.

-

-

Reaction Measurement:

-

The reaction cell containing the alcohol is placed in the calorimeter, and the system is allowed to reach thermal equilibrium, indicated by a stable baseline signal.

-

The reaction is initiated by breaking the ampoule or injecting the this compound into the alcohol.

-

The heat evolved by the reaction causes a temperature difference between the reaction and reference cells, which is recorded as a thermogram (heat flow versus time).

-

The reaction is allowed to proceed to completion, which is indicated by the return of the signal to the baseline.

-

-

Data Analysis:

-

The total heat evolved (Q_reaction) is determined by integrating the area under the thermogram peak.

-

The heat of reaction (ΔHr) per mole of the limiting reactant (in this case, this compound) is calculated using the following equation: ΔHr = - Q_reaction / n where 'n' is the number of moles of this compound.

-

Corrections may be applied for any heat of mixing or dilution if a solvent is used. In the cited study, a correction was made for the heat of solution of the resulting urethane in the excess alcohol.[1]

-

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for this compound and a generalized experimental workflow for thermochemical analysis.

Urethane Formation Pathway

Caption: Reaction of this compound with an alcohol to form a urethane.

Isocyanate Self-Addition Pathways

Isocyanates can undergo self-addition reactions, particularly at elevated temperatures or in the presence of catalysts, to form dimers (uretidinediones) and trimers (isocyanurates).

Caption: Dimerization and trimerization pathways of this compound.

Experimental Workflow for Calorimetry

Caption: Generalized workflow for determining the heat of reaction via calorimetry.

Concluding Remarks

The available thermochemical data for this compound reactions, while not extensive, provides valuable insights into the exothermicity of urethane formation. The heats of reaction with various alcohols have been precisely measured using differential calorimetry. For a more complete thermodynamic profile, including Gibbs free energy and entropy, computational methods are a viable approach, as demonstrated in the broader literature on isocyanate reactions. The protocols and pathways outlined in this guide serve as a foundational resource for researchers working with this important chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of p-Tolyl Isocyanate with Nucleophilic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Tolyl isocyanate (PTI), also known as 4-methylphenyl isocyanate, is an aromatic isocyanate featuring a highly electrophilic isocyanate (-N=C=O) functional group attached to a toluene backbone. This inherent reactivity makes it a crucial reagent and building block in organic synthesis, polymer chemistry, and drug development. The carbon atom of the isocyanate group is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This guide provides a comprehensive overview of the reactivity of this compound with a variety of nucleophilic compounds, focusing on reaction mechanisms, kinetics, and synthetic protocols.

General Reactivity and Mechanism

The core reactivity of this compound involves the nucleophilic addition to the carbonyl carbon of the isocyanate group. A nucleophile (Nu-H) attacks the electrophilic carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes proton transfer, typically from the nucleophile to the nitrogen atom, to yield the final stable addition product.

The general reaction mechanism can be visualized as follows:

Caption: General mechanism of nucleophilic addition to this compound.

The rate of reaction is highly dependent on several factors, including the nucleophilicity of the attacking species, steric hindrance at both the nucleophile and the isocyanate, the polarity of the solvent, and the presence of catalysts.

Reactions with Specific Nucleophiles

Reaction with Amines

The reaction between this compound and amines (primary or secondary) is typically rapid and exothermic, yielding substituted ureas. This reaction is a cornerstone of polyurethane and polyurea chemistry and is widely used in the synthesis of biologically active molecules.[1][2]

Mechanism: The lone pair of electrons on the amine's nitrogen atom attacks the isocyanate's carbonyl carbon. The reaction is generally very fast and often does not require catalysis.[3]

Reactivity Order: The reactivity of amines with isocyanates generally follows this order: primary aliphatic amines > secondary aliphatic amines > primary aromatic amines.[3][4][5] This trend is influenced by the basicity and steric accessibility of the amine. Electron-donating groups on an aromatic amine increase its reactivity, while electron-withdrawing groups decrease it.[6][7][8]

Caption: Experimental workflow for the synthesis of a diaryl urea.[9]

Experimental Protocol: Synthesis of 1-(4-aminophenyl)-3-(p-tolyl)urea [9]

-

Materials: p-Phenylenediamine, this compound, anhydrous dichloromethane (DCM).

-

Procedure: To a solution of p-phenylenediamine (1.5 equivalents) in anhydrous DCM (e.g., 10 mL per 1 g of isocyanate), add this compound (1 equivalent) dropwise at room temperature while stirring.

-

Reaction: Continue stirring the mixture for 24 hours at room temperature.

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Wash the collected solid with dichloromethane and dry it under a vacuum to yield the final product.

Reaction with Alcohols and Phenols

This compound reacts with alcohols and phenols to form carbamates, commonly known as urethanes. This reaction is fundamental to the production of polyurethane polymers.[10]

Mechanism: The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon. The reaction with aliphatic alcohols is generally slower than with amines and is often catalyzed by tertiary amines or organometallic compounds like dibutyltin dilaurate (DBTDL).[10][11]

Reactivity and Kinetics: The reaction is typically second-order.[11][12] Polar solvents tend to accelerate the reaction rate.[12] The activation energies for the reaction between aryl isocyanates and alcohols are generally in the range of 17–54 kJ/mol, depending on the solvent and reactants.[13] Phenols are generally less reactive than aliphatic alcohols due to the lower nucleophilicity of the phenolic oxygen.

| Reactant System | Solvent | Catalyst | Rate Constant (k) | Temperature (°C) | Citation |

| This compound + n-Butanol | Dibutyl ether | None | 8.40 x 10⁻⁵ L mol⁻¹ s⁻¹ | 25 | [11] |

| Phenyl isocyanate + 1,2-propanediol | Toluene | Triethylamine | Accelerated Rate | N/A | [12] |

| Phenyl isocyanate + 3-methyl-1,3-butanediol | Dimethylformamide | None | Ea = 75.2 kJ/mol | N/A | [12] |

Experimental Protocol: Derivatization of Alcohols for Analysis [14][15] This protocol is useful for converting alcohols into stable carbamate derivatives for analytical purposes like mass spectrometry.

-

Materials: Alcohol sample, this compound, hexane.

-

Procedure: Pipette 10-50 µL of the alcohol into a small vial.

-

Reaction: Add 1000 µL of hexane, followed by a 1.1 molar excess of this compound.

-

Isolation: The reaction occurs at room temperature. The O-alkyl carbamate product, being insoluble in hexane, crystallizes out of the solution, which simplifies purification.

-

Completion: The reaction endpoint is indicated by the formation of a significant amount of crystals. The product can then be collected for analysis.

Reaction with Water

The reaction of this compound with water is a multi-step process that is critical in the production of polyurethane foams, where it serves as the blowing agent.

Mechanism:

-

Carbamic Acid Formation: Water attacks the isocyanate to form an unstable carbamic acid intermediate.

-

Decomposition: The carbamic acid rapidly decomposes to form p-toluidine (a primary amine) and carbon dioxide (CO₂).

-

Urea Formation: The newly formed p-toluidine is highly reactive and quickly attacks another molecule of this compound to form a stable, symmetrical di-p-tolyl urea.

The overall reaction results in the consumption of two isocyanate groups for every molecule of water.

Caption: Multi-step reaction pathway of this compound with water.

Kinetics: The reaction kinetics can be complex. In a study using N,N-dimethylformamide (DMF) as a solvent, DMF was found to be an efficient catalyst for the water-isocyanate reaction.[16] The final product observed was the substituted urea, with p-toluidine detected as an intermediate.[16][17] The activation energy for the hydrolysis of this compound was reported to be 42.39 kJ mol⁻¹, while the subsequent reaction of the amine with isocyanate has a lower activation energy of 33.02 kJ mol⁻¹.[16]

Experimental Protocol: Kinetic Study of this compound Hydrolysis [16][17]

-

Materials: this compound (p-TI), water, N,N-dimethylformamide (DMF).

-

Procedure: Carry out the reaction in a thermostated vessel at a specific temperature (e.g., 293-323 K).

-

Reaction: Introduce solutions of p-TI and water in DMF at various molar ratios.

-

Monitoring: At timed intervals, withdraw aliquots from the reaction mixture. Quench the reaction immediately (e.g., by adding a solution of an amine like dibutylamine to consume unreacted isocyanate).

-

Analysis: Analyze the concentrations of p-TI, p-toluidine, and the final urea product over time using High-Performance Liquid Chromatography (HPLC).

-

Data Processing: Use the concentration-time data to deduce kinetic equations and calculate rate constants for each step of the reaction mechanism.

Reaction with Thiols

Thiols react with isocyanates to form thiocarbamates. This reaction, often referred to as a "thiol-isocyanate click reaction," is generally slower than the corresponding reactions with amines or alcohols but can be effectively catalyzed.[18][19]

Mechanism: The reaction is a nucleophilic addition of the sulfur atom to the isocyanate carbon. It is highly efficient and can proceed to near-quantitative conversion.[19][20]

Catalysis: The reaction is typically catalyzed by bases, such as tertiary amines (e.g., triethylamine) or amidine compounds (e.g., DBU).[18] The base deprotonates the thiol to form a more nucleophilic thiolate anion, which dramatically accelerates the reaction.[18]

Experimental Protocol: Synthesis of Polythiourethane [18]

-

Materials: A multi-functional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP), a diisocyanate (e.g., p-tolyl diisocyanate or similar), and a catalyst (e.g., triethylamine or dibutyltin dilaurate).

-

Procedure: Mix the thiol and diisocyanate monomers in stoichiometric amounts.

-

Reaction: Add a catalytic amount of the base catalyst. The reaction is often fast and exothermic.

-

Curing: Allow the mixture to cure at room temperature or with gentle heating to form the crosslinked polythiourethane network. The curing process can be monitored using techniques like FT-IR by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

Summary of Quantitative Reactivity Data

| Nucleophile Type | Product | Relative Reactivity (Uncatalyzed) | Typical Catalyst | Key Kinetic Parameters | Citation |

| Primary Aliphatic Amine | Urea | Very High (~100,000) | None required | Reaction half-time can be ~0.002 s | [3][21] |

| Secondary Aliphatic Amine | Urea | High (20,000-50,000) | None required | Slower than primary due to sterics | [3][4] |

| Primary Aromatic Amine | Urea | Moderate (200-300) | None required | Reactivity depends on ring substituents | [3] |

| Primary Alcohol | Carbamate (Urethane) | Moderate (~100) | Tertiary amines, Organotins | Ea ≈ 17-54 kJ/mol | [3][11][13] |

| Water | Urea + CO₂ | Moderate | Can be self-catalyzed or base/acid catalyzed | Ea (hydrolysis) ≈ 42.4 kJ/mol | [16][22] |

| Phenol | Carbamate (Urethane) | Low | Tertiary amines, Organotins | Slower than aliphatic alcohols | [12] |

| Thiol | Thiocarbamate | Low to Moderate | Tertiary amines, Organotins | Base catalysis is very effective | [18][19] |

Note: Relative reactivity values are approximate and can vary significantly with solvent, temperature, and specific structures of the reactants.

Conclusion

This compound is a versatile electrophile that reacts readily with a wide range of nucleophiles to form stable adducts. The reactivity is dominated by the electron-deficient carbon of the isocyanate group. Reactions with amines are extremely rapid, leading to ureas, while reactions with alcohols and thiols, yielding carbamates and thiocarbamates respectively, are typically slower and often require catalysis. The reaction with water follows a distinct multi-step pathway that produces a urea and carbon dioxide, a process fundamental to foam applications. Understanding the kinetics, mechanisms, and experimental conditions of these reactions is essential for professionals in materials science, organic synthesis, and pharmaceutical development to effectively utilize this compound as a key synthetic intermediate.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. poliuretanos.net [poliuretanos.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective Hydroformylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. americanlaboratory.com [americanlaboratory.com]

- 15. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. upcommons.upc.edu [upcommons.upc.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. experts.umn.edu [experts.umn.edu]

- 22. researchgate.net [researchgate.net]

Understanding the electrophilicity of the isocyanate group

An In-depth Technical Guide to the Electrophilicity of the Isocyanate Group For Researchers, Scientists, and Drug Development Professionals

Abstract

The isocyanate functional group (–N=C=O) is a cornerstone of modern polymer chemistry and a versatile tool in pharmaceutical sciences. Its high reactivity is primarily dictated by the significant electrophilicity of the central carbon atom. This technical guide provides a comprehensive examination of the electronic structure, reactivity, and factors influencing the electrophilicity of the isocyanate group. It summarizes quantitative kinetic data, details key experimental protocols for characterization, and explores the group's critical role in bioconjugation and drug development. This document is intended to serve as a detailed resource for researchers leveraging isocyanate chemistry in their work.

The Core of Reactivity: Electronic Structure

The unique reactivity of the isocyanate group stems from its electronic architecture. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, via a cumulative double bond system (R–N=C=O). This arrangement results in a significant polarization of electron density. Quantum mechanical calculations show a large positive partial charge on the carbon atom and negative partial charges on the nitrogen and oxygen atoms.[1][2]

This inherent electron deficiency makes the isocyanate carbon a strong electrophile, highly susceptible to attack by a wide range of nucleophiles.[3] The electronic distribution can be represented by several resonance structures, which illustrate the delocalization of pi-electrons and highlight the electropositive character of the carbon.

References

An In-depth Technical Guide to the Gas-Phase Reaction of p-Tolyl Isocyanate with OH Radicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the gas-phase reaction between p-tolyl isocyanate and hydroxyl (OH) radicals. This reaction is of significant interest in the fields of atmospheric chemistry, toxicology, and industrial hygiene due to the widespread use of isocyanates and the ubiquitous nature of OH radicals in the atmosphere. While experimental data on this specific reaction is limited, this guide synthesizes key theoretical findings and complements them with experimental data from analogous reactions, primarily the well-studied reaction of toluene with OH radicals.

Introduction

This compound (CH₃C₆H₄NCO) is an aromatic isocyanate used in the synthesis of polyurethanes and other polymers. Its release into the atmosphere, either during production, use, or disposal, can lead to chemical transformations initiated by photochemically generated OH radicals, the primary daytime oxidant in the troposphere.[1][2] Understanding the kinetics and mechanisms of this reaction is crucial for assessing the atmospheric lifetime, potential for long-range transport, and the formation of secondary pollutants from this compound.

Reaction Mechanisms and Pathways

The gas-phase reaction of this compound with OH radicals is theorized to proceed primarily through two competing pathways:

-

OH Radical Addition to the Aromatic Ring: The OH radical can add to various positions on the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This is generally the dominant pathway for aromatic compounds.[1][2]

-

Hydrogen Abstraction from the Methyl Group: The OH radical can abstract a hydrogen atom from the methyl group, forming a benzyl-type radical and a molecule of water.[1][2]

Direct attack of the OH radical on the isocyanate group is considered a minor pathway for aromatic isocyanates.[1][2]

Theoretical Predictions for this compound + OH

A key theoretical study utilizing quantum chemistry and transition state theory (TST) has provided valuable insights into the branching ratios of the different reaction channels for this compound.[1][2] These calculations were performed at the CCSD(T)/cc-pV(T,Q → ∞)Z//M06-2X/def2-TZVP level of theory.[1][2]

Table 1: Calculated Branching Fractions for the Reaction of this compound with OH Radicals [1][2]

| Reaction Channel | Position Relative to NCO Group | Branching Fraction (%) |

| OH Addition | ortho | 53.2 |

| meta | 24.5 | |

| para | 10.5 | |

| ipso | 2.3 | |

| H-Abstraction | Methyl Group | 9.6 |

These theoretical results highlight that OH addition to the aromatic ring, particularly at the ortho position, is the dominant reaction pathway.[1][2] The significant branching for H-abstraction from the methyl group indicates that this is also a notable atmospheric degradation pathway.[1][2]

The site-selective reactivity for OH addition is influenced by the electronic effects of both the isocyanate (-NCO) and methyl (-CH₃) groups.[1][2] The NCO group exhibits a positive mesomeric effect, while the CH₃ group has a positive inductive (electron-donating) effect, which together direct the electrophilic OH radical to the observed positions.[1][2]

The first-generation radical intermediates formed from these initial reactions are expected to have sufficiently long lifetimes to react with molecular oxygen (O₂) under atmospheric conditions, leading to the formation of peroxy radicals and subsequent oxidative degradation cascades, similar to those of toluene and benzene.[1]

Quantitative Data: A Comparative Approach with Toluene

Due to the absence of direct experimental kinetic data for this compound, we present experimental data for the reaction of toluene with OH radicals. Toluene serves as a valuable proxy, as it shares the methyl-substituted benzene ring structure.

Rate Constants for Toluene + OH

The reaction between toluene and OH radicals has been extensively studied experimentally. The total rate coefficient is pressure-dependent at low temperatures, indicating the importance of the addition channel which can be stabilized by collisions.[3]

Table 2: Experimental Rate Constants for the Gas-Phase Reaction of Toluene with OH Radicals

| Temperature (K) | Pressure (Torr) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| 298 | 3-100 | Pressure-dependent | [3] |

| 298 | 100-618 | No significant pressure dependence | [3] |

| 213-1150 | 20-200 | Well-characterized | [3] |

| 300 | 1 atm | 3.02 x 10⁻¹² (calculated) | [4] |

Theoretical calculations for the toluene + OH reaction, which consider anharmonic effects, have yielded a total rate coefficient of 3.02 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 300 K and 1 atm, which is in good agreement with experimental findings.[4]

Product Distribution for Toluene + OH

Experimental studies have identified the major primary products from the OH-initiated oxidation of toluene.

Table 3: Molar Yields of Major Primary Products from the Toluene + OH Reaction [5]

| Product | Molar Yield (%) |

| Glyoxal | 23.8 |

| Methylglyoxal | 16.7 |

| o-Cresol | 12.0 |

| Benzaldehyde | 6.0 |

| 4-Oxo-2-pentenal | 3.0 |

| p-Cresol | 3.0 |

These products are a result of both ring-retaining pathways (cresols and benzaldehyde) and ring-cleavage pathways (glyoxal, methylglyoxal, and other carbonyls). The formation of cresols is analogous to the formation of hydroxylated this compound derivatives, while the formation of benzaldehyde is analogous to the formation of isocyanatobenzaldehyde from the H-abstraction pathway.

Experimental Protocols

While specific experimental protocols for the this compound + OH reaction are not available in the literature, this section outlines the standard methodologies used for studying gas-phase radical reactions of aromatic compounds.

Kinetic Studies: Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This is a common technique for measuring absolute rate coefficients of OH radical reactions.

Experimental Workflow:

-

OH Radical Generation: OH radicals are generated by the pulsed laser photolysis of a precursor molecule, such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃), at a specific wavelength (e.g., 248 nm from a KrF excimer laser).

-

Reaction: The generated OH radicals react with this compound, which is present in large excess to ensure pseudo-first-order kinetics.

-

OH Radical Detection: The concentration of OH radicals is monitored over time using laser-induced fluorescence. A tunable laser (e.g., a Nd:YAG pumped dye laser) excites the OH radicals to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube.

-

Data Analysis: The decay of the OH fluorescence signal is measured at different concentrations of this compound. A plot of the pseudo-first-order rate constants versus the concentration of this compound yields a straight line, the slope of which is the bimolecular rate coefficient.

Product Identification and Yield Studies: Smog Chamber Experiments

Environmental chambers, or smog chambers, are large-volume reactors used to simulate atmospheric conditions.

Experimental Workflow:

-

Chamber Preparation: The chamber is filled with purified air, and the desired concentrations of this compound, an OH radical precursor (e.g., methyl nitrite, CH₃ONO, which photolyzes to produce NO and then OH), and a tracer compound for determining the OH concentration are introduced.

-

Irradiation: The mixture is irradiated with UV lamps that mimic the solar spectrum, initiating the photochemistry.

-

Sampling and Analysis: The concentrations of reactants and products are monitored over time using various analytical techniques, such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of volatile and semi-volatile organic compounds.

-

Fourier-Transform Infrared Spectroscopy (FTIR): For monitoring the concentrations of reactants and products with characteristic infrared absorption features.

-

High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile products after collection on a suitable medium.

-

-

Data Analysis: Product yields are determined by plotting the concentration of a product formed against the amount of this compound reacted. Corrections for secondary reactions and wall losses are often necessary.

Visualizations

Reaction Pathway Diagram

Caption: Reaction pathways for this compound + OH.

Experimental Workflow for Kinetic Studies (PLP-LIF)

Caption: Workflow for PLP-LIF kinetic studies.

Conclusion

The gas-phase reaction of this compound with OH radicals is predominantly initiated by OH addition to the aromatic ring, with a smaller but significant contribution from hydrogen abstraction from the methyl group. While direct experimental kinetic and product data for this specific reaction are currently lacking in the peer-reviewed literature, theoretical calculations provide a robust framework for understanding the primary reaction pathways and their branching ratios.

By drawing comparisons with the well-studied atmospheric chemistry of toluene, we can infer the likely reaction rates and product classes for this compound. Further experimental studies, employing techniques such as PLP-LIF and smog chamber experiments, are necessary to validate these theoretical predictions and to fully elucidate the atmospheric fate and impact of this compound. This knowledge is essential for accurate risk assessment and the development of effective control strategies for isocyanate emissions.

References

- 1. researchgate.net [researchgate.net]

- 2. Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of the Toluene Reaction with OH Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New theoretical insights into the reaction kinetics of toluene and hydroxyl radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. ovid.com [ovid.com]

The Solubility Profile of p-Tolyl Isocyanate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of p-tolyl isocyanate, a crucial reagent in synthetic organic chemistry and the pharmaceutical industry. Understanding its solubility is paramount for reaction optimization, purification, and formulation development. This document provides a summary of its solubility in various organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule with both a nonpolar aromatic ring and a polar isocyanate group, its solubility is influenced by the polarity of the solvent.

Quantitative Solubility Data

Disclaimer: The quantitative solubility data for organic solvents presented in Table 1 are estimations based on the expected behavior of aromatic isocyanates and are not derived from direct experimental measurement of this compound. Actual experimental values may vary.

Table 1: Solubility of this compound

| Solvent | Solvent Type | Qualitative Solubility (Predicted) | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Protic, Polar | Sparingly Soluble | 0.75 (at 20°C)[1][2][3] |

| Hexane | Nonpolar | Sparingly Soluble | < 1 |

| Toluene | Nonpolar (Aromatic) | Soluble | 15 - 30 |

| Dichloromethane (DCM) | Polar Apathetic | Very Soluble | > 40 |

| Chloroform | Polar Apathetic | Very Soluble | > 40 |

| Diethyl Ether | Polar Apathetic | Soluble | 10 - 20 |

| Ethyl Acetate | Polar Apathetic | Soluble | 15 - 30 |

| Acetone | Polar Apathetic | Very Soluble | > 40 |

| Methanol | Protic, Polar | Soluble (Reacts) | > 20 (reaction occurs) |

| Ethanol | Protic, Polar | Soluble (Reacts) | > 20 (reaction occurs) |

Note on Protic Solvents: Isocyanates are reactive towards nucleophiles such as alcohols and water.[4] While this compound may initially dissolve in protic solvents like methanol and ethanol, it will subsequently react to form urethanes. This reactivity should be a critical consideration in solvent selection for non-reactive applications.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound in an organic solvent.

Method 1: Gravimetric Method (for quantitative determination)

This method involves preparing a saturated solution and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. An excess is ensured when undissolved solid remains.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe.

-

Attach a 0.2 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a fume hood and allow the solvent to evaporate completely. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken not to sublime the solute.

-

Once the solvent has evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the dish.

-

-

Calculation:

-

Solubility ( g/100 mL) = (Mass of solute in g / Volume of aliquot in mL) * 100

-

Method 2: Visual Method (for qualitative or semi-quantitative determination)

This is a simpler, less precise method suitable for quickly assessing solubility.

Materials:

-

This compound

-

Selected organic solvent

-

Test tubes or small vials

-

Graduated pipette or burette

-

Vortex mixer or shaker

Procedure:

-

Weigh a small, known amount of this compound (e.g., 10 mg) and place it in a test tube.

-

Add the solvent in small, measured increments (e.g., 0.1 mL) using a pipette or burette.

-

After each addition, vigorously agitate the mixture using a vortex mixer or by shaking until the solid is fully dissolved.

-

Continue adding the solvent until the this compound is completely dissolved.

-

The solubility can be estimated based on the total volume of solvent required to dissolve the known mass of the solute.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Logical relationship between this compound and solvent types.

References

The Researcher's Guide to Isocyanate Chemistry: Core Principles and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isocyanates, organic compounds characterized by the functional group -N=C=O, are a cornerstone of modern polymer chemistry and hold significant potential in the realm of drug development.[1][2] Their high reactivity and versatility make them indispensable in the synthesis of a wide array of materials, most notably polyurethanes.[3][4] This guide provides a comprehensive overview of the fundamental principles of isocyanate chemistry, tailored for researchers and professionals in the scientific community. It delves into their synthesis, reactivity, and key applications, with a focus on providing practical experimental guidance and clear data presentation.

The Isocyanate Functional Group: Structure and Reactivity

The isocyanate group's reactivity stems from the electrophilic nature of the central carbon atom, which is bonded to two highly electronegative atoms, nitrogen and oxygen. This arrangement makes the carbon atom susceptible to attack by nucleophiles.[5] The general structure is R−N=C=O, where R can be an alkyl or aryl group.[1] The geometry of the isocyanate group is nearly linear.[1]

Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which further increases the electrophilicity of the carbonyl carbon.[5][6] Conversely, electron-donating groups on the R group decrease reactivity.[5] Steric hindrance around the isocyanate group can also significantly reduce its reactivity.[5]

Synthesis of Isocyanates

The primary industrial method for synthesizing isocyanates is the phosgenation of primary amines. This process involves the reaction of a primary amine with phosgene (COCl₂) and typically proceeds through a carbamoyl chloride intermediate.[1] However, due to the extreme toxicity of phosgene, significant research has been dedicated to developing safer, non-phosgene routes.[7][8]

Key Non-Phosgene Synthesis Routes:

-

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate and nitrogen gas.[1][9]

-

Hofmann Rearrangement: A primary amide is treated with a strong oxidizing agent, such as sodium hypobromite, to form an isocyanate intermediate.[2]

-

Lossen Rearrangement: This method converts a hydroxamic acid to an isocyanate through the formation of an O-acyl, sulfonyl, or phosphoryl intermediate.[1]

-

Schmidt Reaction: A carboxylic acid reacts with hydrazoic acid in the presence of a strong acid to yield an isocyanate.[1]

-

Reductive Carbonylation of Nitro Compounds: This method involves the direct reaction of nitro compounds with carbon monoxide.[8]

-

Oxidative Carbonylation of Amines: Primary amines can be converted to isocyanates through oxidative carbonylation.[8]

The choice of synthetic route often depends on the desired scale, the nature of the starting materials, and safety considerations.[7][8]

Core Reactions of Isocyanates